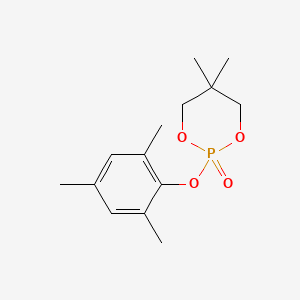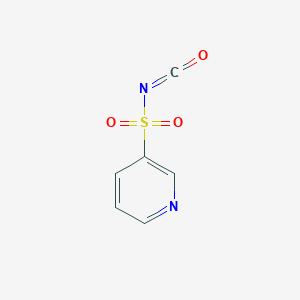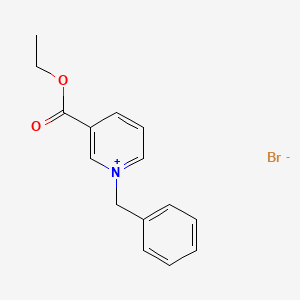
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is a complex organic compound with a unique structure that includes a pyridinium core substituted with benzylsulfanyl and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with benzyl mercaptan and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinium core can be reduced to a pyridine derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfanyl)-3-carboxy-1-phenylpyridin-1-ium bromide.
Reduction: Formation of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridine.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzylsulfanyl group may play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylsulfanyl)-3-(hydroxymethyl)pyridine
- 2-(Benzylsulfanyl)-1-phenylpyridinium chloride
- 3-(Hydroxymethyl)-1-phenylpyridinium bromide
Uniqueness
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl and hydroxymethyl groups on the pyridinium core makes it a versatile compound for various applications.
Propriétés
| 77155-90-9 | |
Formule moléculaire |
C19H18BrNOS |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
(2-benzylsulfanyl-1-phenylpyridin-1-ium-3-yl)methanol;bromide |
InChI |
InChI=1S/C19H18NOS.BrH/c21-14-17-10-7-13-20(18-11-5-2-6-12-18)19(17)22-15-16-8-3-1-4-9-16;/h1-13,21H,14-15H2;1H/q+1;/p-1 |
Clé InChI |
FCAQUOSEEBDPOG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C=CC=[N+]2C3=CC=CC=C3)CO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




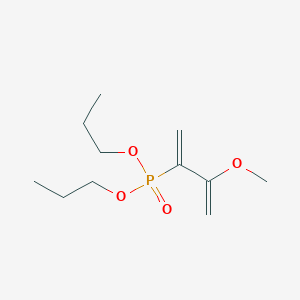
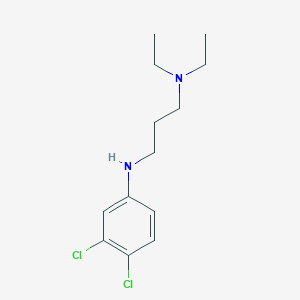
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
